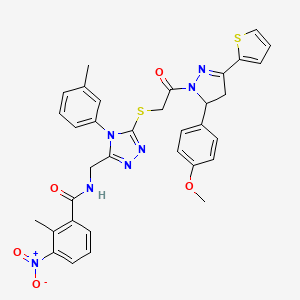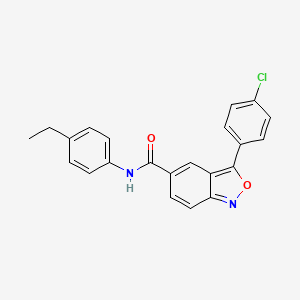![molecular formula C28H29ClN2O6 B11454693 N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B11454693.png)
N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-hydroxybenzamide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-hydroxybenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole intermediate, followed by the introduction of the chlorophenyl group through a substitution reaction. The final steps involve the coupling of the ethoxypropylamine and the hydroxybenzamide under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The benzodioxole and chlorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-hydroxybenzamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)ethanamine hydrochloride
- 4-(((1,3-benzodioxol-5-ylmethyl)amino)methyl)benzoic acid
- Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-hydroxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions and applications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C28H29ClN2O6 |
|---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2-(3-ethoxypropylamino)-2-oxoethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C28H29ClN2O6/c1-2-35-15-5-14-30-27(33)26(20-9-11-21(29)12-10-20)31(28(34)22-6-3-4-7-23(22)32)17-19-8-13-24-25(16-19)37-18-36-24/h3-4,6-13,16,26,32H,2,5,14-15,17-18H2,1H3,(H,30,33) |
InChI Key |
WPLKDPVLIQLEKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11454614.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide](/img/structure/B11454624.png)


![10-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one](/img/structure/B11454634.png)
![4-tert-butyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11454637.png)
![N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B11454638.png)
![1-(tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11454646.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide](/img/structure/B11454654.png)

![2-(2-chlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11454661.png)
![2-{[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]amino}benzoic acid](/img/structure/B11454662.png)
![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-tert-butylbenzamide](/img/structure/B11454663.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4-dimethoxybenzamide](/img/structure/B11454668.png)
